((3-Trifluoromethyl)phenyl)methyl-phosphonic acid
Overview
Description
((3-Trifluoromethyl)phenyl)methyl-phosphonic acid: is an organophosphorus compound with the molecular formula C8H8F3O3P . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phosphonic acid group.
Scientific Research Applications
1. Polymer Electrolyte Membranes for Fuel Cells
(Wang & Paddison, 2010) explored the use of phosphonic acid in ionomers, such as trifluoromethyl- and phenyldifluoro-phosphonic acids, for polymer electrolyte membranes in fuel cells. These membranes operate with little humidification due to their extraordinary amphotericity. The study focused on hydrogen bonding and energetics associated with proton transfer, finding that fluorinated molecules exhibit slightly stronger binding to water than non-fluorinated molecules.
2. Synthesis of Complex Compounds
(Guzyr et al., 2013) reported on the synthesis of complex compounds involving (hydroxy)(phenyl)methylenebis(phosphonic acid) and its reactions to form various adducts. These processes are crucial in developing new materials and molecules with potential applications in various industries.
3. Inhibitors of Protein Tyrosine Phosphatase
(Hum, Lee, & Taylor, 2002) conducted a study on a series of [difluoro-(3-alkenylphenyl)-methyl]-phosphonates, examining their inhibition capabilities with protein tyrosine phosphatase 1B. This research highlights the potential of phosphonic acids in developing therapeutic agents.
4. Development of Supramolecular Materials
(Sevrain et al., 2017) discussed the diverse applications of phosphonic acids, including their use in designing supramolecular materials, functionalizing surfaces, and in medical imaging. The review emphasizes the significance of phosphonic acids in various research fields due to their structural analogy with the phosphate moiety.
5. Corrosion Inhibition
(Djenane et al., 2019) synthesized α-aminophosphonic acids and tested their efficiency in inhibiting corrosion of mild steel. The study highlights the potential use of phosphonic acid derivatives in protecting metals from corrosion, an important application in industrial settings.
6. Coordination and Photophysical Properties
(Comby et al., 2004) examined ligands based on bipyridyl frameworks substituted with phosphonic acid. The study focused on their coordination ability with lanthanide cations and their photophysical properties, indicating potential applications in materials science and photonics.
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with phosphorous acid under controlled conditions.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXYXFHWFHNWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-09-8 | |
Record name | ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146780098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 146780-09-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ((3-TRIFLUOROMETHYL)PHENYL)METHYL-PHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLT4M28U3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.